![molecular formula C52H30N2 B12611035 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline CAS No. 877176-62-0](/img/structure/B12611035.png)
2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is a complex organic compound characterized by its unique structure, which includes two pyrene moieties attached to a quinoxaline core via phenyl linkers. This compound is of significant interest in the field of organic electronics and photonics due to its remarkable photophysical properties, including strong fluorescence and high thermal stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline typically involves a multi-step process. One common method starts with the preparation of 4-(pyren-1-yl)benzaldehyde, which is then subjected to a condensation reaction with 2,3-diaminobenzene under acidic conditions to form the quinoxaline core . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different photophysical and chemical properties .
科学的研究の応用
2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is primarily based on its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can lead to changes in the electronic properties of the compound, making it useful for applications in sensing and imaging . The compound’s fluorescence is a result of its conjugated π-electron system, which allows for efficient absorption and emission of light .
類似化合物との比較
Similar Compounds
2,3-Bis[5-(pyren-1-yl)thiophen-2-yl]quinoxaline: Similar structure but with thiophene linkers instead of phenyl linkers.
2,3-Bis[4-(9H-carbazol-9-yl)phenyl]quinoxaline: Contains carbazole moieties instead of pyrene.
Uniqueness
2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is unique due to its combination of pyrene moieties and quinoxaline core, which imparts strong fluorescence and high thermal stability. This makes it particularly suitable for applications in organic electronics and photonics, where these properties are highly desirable .
特性
CAS番号 |
877176-62-0 |
|---|---|
分子式 |
C52H30N2 |
分子量 |
682.8 g/mol |
IUPAC名 |
2,3-bis(4-pyren-1-ylphenyl)quinoxaline |
InChI |
InChI=1S/C52H30N2/c1-2-10-46-45(9-1)53-51(39-19-11-31(12-20-39)41-27-23-37-17-15-33-5-3-7-35-25-29-43(41)49(37)47(33)35)52(54-46)40-21-13-32(14-22-40)42-28-24-38-18-16-34-6-4-8-36-26-30-44(42)50(38)48(34)36/h1-30H |
InChIキー |
NXDVXCHGWSIUFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C8=CC=C(C=C8)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5'-Bis{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-2,2'-bipyrazine](/img/structure/B12610952.png)
![1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]-3-pyridinyl]-2-fluorophenyl]-7-fluoro-](/img/structure/B12610960.png)

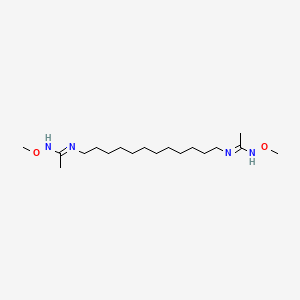

![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)
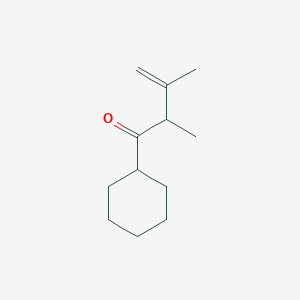
![1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B12611000.png)
![8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B12611012.png)
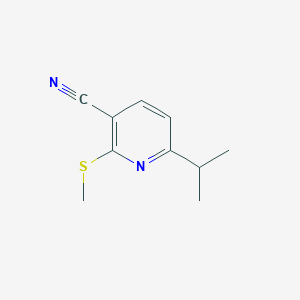
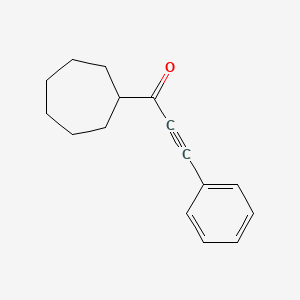
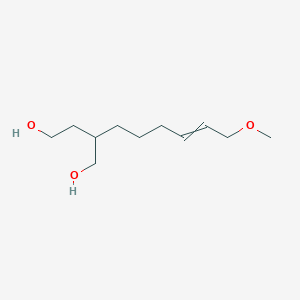
![2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12611027.png)
![3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12611039.png)
